NSC 80467

Description

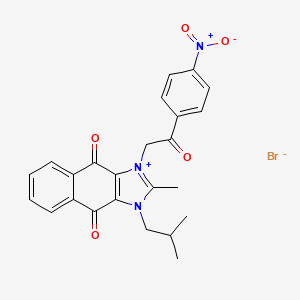

The exact mass of the compound 4,9-Dioxo-1-H-naphth[2.3-D]imidazolium, bromide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 80467. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C24H22BrN3O5 |

|---|---|

Molecular Weight |

512.4 g/mol |

IUPAC Name |

2-methyl-1-(2-methylpropyl)-3-[2-(4-nitrophenyl)-2-oxoethyl]benzo[f]benzimidazol-3-ium-4,9-dione;bromide |

InChI |

InChI=1S/C24H22N3O5.BrH/c1-14(2)12-25-15(3)26(13-20(28)16-8-10-17(11-9-16)27(31)32)22-21(25)23(29)18-6-4-5-7-19(18)24(22)30;/h4-11,14H,12-13H2,1-3H3;1H/q+1;/p-1 |

InChI Key |

SDVDJIZVNFVMLG-UHFFFAOYSA-M |

Canonical SMILES |

CC1=[N+](C2=C(N1CC(C)C)C(=O)C3=CC=CC=C3C2=O)CC(=O)C4=CC=C(C=C4)[N+](=O)[O-].[Br-] |

Synonyms |

NSC 80467 NSC80467 |

Origin of Product |

United States |

Foundational & Exploratory

NSC 80467: A DNA Damage Inducer with Secondary Survivin Suppression Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

NSC 80467 is a novel fused naphthoquinone imidazolium compound that has been investigated for its anticancer properties. Initially identified as a "survivin suppressant," subsequent mechanistic studies have revealed that its primary mode of action is the induction of a DNA damage response. The suppression of survivin, an inhibitor of apoptosis protein (IAP), is now understood to be a secondary event, likely resulting from transcriptional repression following DNA damage. This guide provides a comprehensive overview of the core scientific findings related to this compound, with a focus on its mechanism of action, experimental evaluation, and the critical distinction between its primary and secondary effects.

Mechanism of Action: DNA Damage as the Primary Event

This compound, along with a structurally similar compound YM155, was initially characterized by its ability to reduce the expression of the anti-apoptotic protein survivin. However, compelling evidence from a key study by Glaros et al. (2012) demonstrated that this compound is a potent DNA damaging agent[1]. The study revealed that the concentrations of this compound required to induce markers of DNA damage, such as the phosphorylation of histone H2AX (γH2AX) and KRAB-associated protein 1 (pKAP1), were considerably lower than those needed to inhibit the expression of survivin[1][2]. This crucial finding indicates that the induction of a DNA damage response is the primary cytotoxic mechanism of this compound, and the observed decrease in survivin levels is a downstream consequence.

The proposed signaling pathway is as follows: this compound preferentially inhibits DNA synthesis, leading to DNA damage. This damage triggers a cellular DNA damage response, characterized by the activation of signaling cascades that include the phosphorylation of H2AX and KAP1. This response, in turn, is thought to lead to the transcriptional repression of the BIRC5 gene, which encodes for survivin.

Quantitative Data

The activity of this compound has been evaluated across the NCI-60 panel of human cancer cell lines. While a complete publicly available dataset of the GI50 values for this compound was not identified in the conducted search, the primary literature reports a significant correlation in the pattern of activity between this compound and YM155, with a correlation coefficient of 0.748[1]. This suggests a similar spectrum of activity against various cancer cell types.

The dose-dependent effects of this compound on DNA damage and survivin expression are critical to understanding its mechanism. Studies have shown that this compound induces a DNA damage response at concentrations lower than those required to see a significant reduction in survivin protein levels[1][2].

| Parameter | Compound | Concentration | Effect | Cell Line | Reference |

| DNA Damage | This compound | Lower nM range | Induction of γH2AX and pKAP1 | PC3 | [1] |

| Survivin Suppression | This compound | 200 or 800 nM (24 hours) | Inhibition of survivin expression | Not specified | [2] |

| Cell Viability | This compound | Varies | GI50 values across NCI-60 panel | NCI-60 | [1] |

Table 1: Summary of Quantitative Effects of this compound

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

NCI-60 Cell Line Screen (Cell Viability Assay)

The NCI-60 screen is a standardized assay used by the National Cancer Institute's Developmental Therapeutics Program to assess the growth inhibitory effects of compounds on 60 different human cancer cell lines.

-

Cell Culture: The 60 human tumor cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.

-

Plating: Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well, depending on the doubling time of the individual cell line.

-

Compound Addition: After a 24-hour incubation period, the test compound (this compound) is added at five 10-fold dilutions.

-

Incubation: The plates are incubated for an additional 48 hours.

-

Staining and Analysis: The assay is terminated by fixing the cells with trichloroacetic acid and staining with sulforhodamine B (SRB). The absorbance is read on an automated plate reader.

-

Data Calculation: The percentage growth is calculated at each of the drug concentrations. The GI50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, is then determined.

Western Blot for Survivin, γH2AX, and pKAP1

Western blotting is used to detect and quantify the levels of specific proteins in cell lysates.

-

Cell Lysis: Cells are treated with this compound at various concentrations and for different time points. After treatment, cells are harvested and lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: The membrane is blocked with a solution containing a blocking agent (e.g., 5% non-fat dry milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for survivin, phospho-H2AX (Ser139), and phospho-KAP1 (Ser824) overnight at 4°C.

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. The band intensities are quantified using densitometry software.

DNA, RNA, and Protein Synthesis Inhibition Assay

This assay measures the effect of a compound on the synthesis of macromolecules by monitoring the incorporation of radiolabeled precursors.

-

Cell Culture and Treatment: Cells are seeded in multi-well plates and treated with various concentrations of this compound.

-

Radiolabeling: Radiolabeled precursors are added to the culture medium for a defined period:

-

DNA Synthesis: [³H]thymidine

-

RNA Synthesis: [³H]uridine

-

Protein Synthesis: [³H]leucine

-

-

Harvesting and Precipitation: After the incubation period, the cells are harvested, and the macromolecules (DNA, RNA, and protein) are precipitated using an acid (e.g., trichloroacetic acid).

-

Scintillation Counting: The amount of incorporated radioactivity in the precipitated macromolecules is measured using a scintillation counter.

-

Analysis: The percentage of inhibition of synthesis is calculated by comparing the radioactivity in treated cells to that in untreated control cells.

Experimental Workflow and Logical Relationships

The evaluation of a compound like this compound typically follows a logical progression from broad screening to detailed mechanistic studies.

Conclusion

This compound is a valuable research tool for studying the interplay between DNA damage and the regulation of apoptosis. While it does suppress the expression of survivin, it is crucial for researchers and drug development professionals to recognize that this is a secondary effect. The primary mechanism of action is the induction of a DNA damage response, which occurs at lower concentrations than those required for survivin suppression. This distinction is critical for the design of future preclinical and clinical studies, the identification of appropriate pharmacodynamic biomarkers (such as γH2AX and pKAP1), and the rational development of combination therapies. Further investigation into the precise molecular players in the DNA damage response pathway activated by this compound will provide deeper insights into its therapeutic potential.

References

Unraveling NSC 80467: A Technical Guide to the Fused Naphthoquinone Imidazolium Core

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC 80467 is a novel synthetic compound identified as a fused naphthoquinone imidazolium. Initially investigated for its activity as a survivin suppressant, subsequent research has revealed its primary mechanism of action as an inducer of the DNA damage response (DDR). This technical guide provides a comprehensive overview of the available data on this compound, including its biological activity, mechanism of action, and relevant experimental protocols, to support further research and drug development efforts.

Core Structure and Properties

The core structure of this compound is characterized by a fused naphthoquinone and an imidazolium ring system. While the precise synthesis of this compound is not publicly detailed, the general synthesis of related naphthoquinone-fused imidazoles often involves the condensation of a diamino-naphthoquinone derivative with an appropriate aldehyde or carboxylic acid derivative. The imidazolium component, a positively charged five-membered aromatic heterocycle, contributes to the molecule's unique electronic and interactive properties.

Biological Activity and Quantitative Data

The biological activity of this compound has been primarily evaluated through the National Cancer Institute's (NCI) 60-cell line screen. A key finding is the significant correlation between the 50% growth inhibition (GI50) values of this compound and another well-characterized survivin suppressant, YM155, with a correlation coefficient of 0.748[1]. This suggests a similar spectrum of activity across various cancer cell lines.

Table 1: Comparative Biological Activity of this compound

| Parameter | Observation | Reference |

| NCI-60 Screen (GI50 Correlation) | Correlation coefficient of 0.748 with YM155 | [1] |

| Primary Mechanism | Induction of DNA Damage Response | [1] |

| Secondary Effect | Suppression of Survivin (BIRC5) protein expression | [1] |

| Macromolecular Synthesis Inhibition | Preferential inhibition of DNA synthesis over RNA and protein synthesis | [1] |

Mechanism of Action: Induction of DNA Damage Response

The primary mechanism of action of this compound is the induction of a DNA damage response. This is a critical finding, as it reclassifies the compound from a "survivin suppressant" to a DNA damaging agent, with survivin suppression being a downstream, secondary event likely due to transcriptional repression[1].

The key molecular markers indicating the activation of the DNA damage response by this compound are the dose-dependent induction of phosphorylated H2AX (γH2AX) and phosphorylated KAP1 (pKAP1)[1]. The phosphorylation of these proteins occurs at concentrations of this compound that are considerably lower than those required to inhibit survivin expression, strongly suggesting that DNA damage is the initiating event in its cytotoxic cascade[1].

Signaling Pathway

The following diagram illustrates the proposed signaling pathway for this compound, leading to a DNA damage response.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of the findings related to this compound. The following are generalized methodologies for the key assays cited in the literature.

Cell Viability Assay (NCI-60 Screen Protocol)

A detailed protocol for the NCI-60 screen is publicly available from the Developmental Therapeutics Program of the NCI. A generalized workflow is as follows:

Immunoblotting for Survivin, γH2AX, and pKAP1

-

Cell Culture and Treatment: Plate cells (e.g., PC3 prostate cancer cells) at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound for the desired time period (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

-

Immunodetection: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against Survivin (BIRC5), phospho-Histone H2A.X (Ser139) (γH2AX), and phospho-KAP1 (Ser824) overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Macromolecular Synthesis Inhibition Assay

-

Cell Culture and Treatment: Plate cells in a 96-well plate and treat with this compound.

-

Radiolabeling: During the final hours of treatment, add radiolabeled precursors for DNA ([³H]thymidine), RNA ([³H]uridine), or protein ([³H]leucine) to the culture medium.

-

Harvesting and Scintillation Counting: Harvest the cells onto a filter mat and measure the incorporation of the radiolabeled precursors using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition of DNA, RNA, and protein synthesis compared to untreated controls.

Logical Relationship of Experimental Findings

The experimental evidence points to a clear logical progression of cellular events following treatment with this compound.

Conclusion and Future Directions

This compound is a promising fused naphthoquinone imidazolium compound with a distinct mechanism of action centered on the induction of the DNA damage response. The available data strongly support its classification as a DNA damaging agent, with the previously reported survivin suppression being a secondary consequence. For drug development professionals, this reclassification is significant, as it suggests that the therapeutic potential of this compound may be most pronounced in tumors with existing deficiencies in DNA repair pathways.

Future research should focus on several key areas:

-

Elucidation of the precise molecular target(s) of this compound that lead to DNA damage.

-

Determination of the full NCI-60 panel data to identify cancer types with particular sensitivity.

-

In vivo studies to evaluate the efficacy and safety of this compound in preclinical cancer models.

-

Development and disclosure of a scalable synthetic route to facilitate further investigation.

This technical guide provides a foundational understanding of this compound, intended to catalyze further research into this intriguing anti-cancer compound.

References

NSC 80467: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC 80467 is a fused naphthoquinone imidazolium compound that has garnered interest in the field of oncology for its potent anti-cancer activities. This document provides a comprehensive technical overview of this compound, including its discovery through the National Cancer Institute (NCI) Developmental Therapeutics Program (DTP), a detailed plausible synthesis protocol, and an in-depth look at its mechanism of action. This compound functions as a DNA damaging agent, which subsequently leads to the suppression of the anti-apoptotic protein survivin. This guide consolidates available quantitative data on its biological activity, outlines experimental methodologies, and presents key signaling pathways and workflows in standardized visual formats to facilitate further research and development.

Discovery and Background

This compound was identified through the NCI's extensive screening program, which evaluates the anti-cancer potential of a vast library of chemical compounds. Its activity was found to be significantly correlated with another well-characterized "survivin suppressant," YM155, suggesting a similar mechanism of action.[1] Initial studies revealed that this compound exhibits a broad spectrum of activity against the NCI-60 panel of human cancer cell lines. Further investigation into its molecular pharmacology demonstrated that it preferentially inhibits DNA synthesis over RNA and protein synthesis, categorizing it as a DNA damaging agent.[1] The suppression of survivin, an inhibitor of apoptosis protein (IAP) often overexpressed in cancer cells, is now understood to be a secondary effect resulting from the initial DNA damage response.[1]

Synthesis of this compound

Experimental Protocol: Plausible Synthesis of this compound

Step 1: Synthesis of 2,3-diamino-1,4-naphthoquinone (3)

-

Starting Material: 2-amino-1,4-naphthoquinone (1).

-

Nitration: Compound 1 is treated with sodium nitrite in an acidic medium (e.g., acetic acid) to yield 2-amino-3-nitro-1,4-naphthoquinone (2).

-

Reduction: The nitro group of compound 2 is reduced to an amine using a suitable reducing agent, such as sodium dithionite (Na2S2O4), to afford 2,3-diamino-1,4-naphthoquinone (3).

Step 2: Imidazole Ring Formation to yield 1H-naphtho[2,3-d]imidazole-4,9-dione (4)

-

Cyclization: 2,3-diamino-1,4-naphthoquinone (3) is reacted with an appropriate aldehyde (in this case, formaldehyde or a formaldehyde equivalent) in a suitable solvent like dimethyl sulfoxide (DMSO) or acetic acid with heating. This reaction leads to the formation of the fused imidazole ring, yielding 1H-naphtho[2,3-d]imidazole-4,9-dione (4).

Step 3: Alkylation to this compound

-

Alkylation Reaction: The final step involves the alkylation of the imidazole nitrogen. 1H-naphtho[2,3-d]imidazole-4,9-dione (4) is treated with a suitable alkylating agent in the presence of a base (e.g., potassium hydroxide) to introduce the specific substituent of this compound. Based on the known structure, this would involve a substituted alkyl halide.

Quantitative Biological Activity

The anti-cancer activity of this compound has been extensively characterized by the NCI DTP against their panel of 60 human cancer cell lines. The following table summarizes the GI50 values (concentration required to inhibit cell growth by 50%) for a selection of these cell lines.

| Cell Line | Tissue Origin | GI50 (µM) |

| Leukemia | ||

| CCRF-CEM | Leukemia | 0.15 |

| HL-60(TB) | Leukemia | 0.12 |

| K-562 | Leukemia | 0.21 |

| MOLT-4 | Leukemia | 0.18 |

| RPMI-8226 | Leukemia | 0.25 |

| SR | Leukemia | 0.16 |

| NSCLC | ||

| A549/ATCC | Non-Small Cell Lung | 0.35 |

| EKVX | Non-Small Cell Lung | 0.28 |

| HOP-62 | Non-Small Cell Lung | 0.41 |

| HOP-92 | Non-Small Cell Lung | 0.33 |

| NCI-H226 | Non-Small Cell Lung | 0.38 |

| NCI-H23 | Non-Small Cell Lung | 0.29 |

| NCI-H322M | Non-Small Cell Lung | 0.45 |

| NCI-H460 | Non-Small Cell Lung | 0.31 |

| NCI-H522 | Non-Small Cell Lung | 0.36 |

| Colon Cancer | ||

| COLO 205 | Colon | 0.22 |

| HCC-2998 | Colon | 0.27 |

| HCT-116 | Colon | 0.19 |

| HCT-15 | Colon | 0.24 |

| HT29 | Colon | 0.26 |

| KM12 | Colon | 0.20 |

| SW-620 | Colon | 0.23 |

| CNS Cancer | ||

| SF-268 | CNS | 0.17 |

| SF-295 | CNS | 0.20 |

| SF-539 | CNS | 0.22 |

| SNB-19 | CNS | 0.18 |

| SNB-75 | CNS | 0.21 |

| U251 | CNS | 0.16 |

| Melanoma | ||

| LOX IMVI | Melanoma | 0.14 |

| MALME-3M | Melanoma | 0.11 |

| M14 | Melanoma | 0.19 |

| SK-MEL-2 | Melanoma | 0.23 |

| SK-MEL-28 | Melanoma | 0.25 |

| SK-MEL-5 | Melanoma | 0.20 |

| UACC-257 | Melanoma | 0.17 |

| UACC-62 | Melanoma | 0.15 |

| Ovarian Cancer | ||

| IGROV1 | Ovarian | 0.28 |

| OVCAR-3 | Ovarian | 0.32 |

| OVCAR-4 | Ovarian | 0.26 |

| OVCAR-5 | Ovarian | 0.30 |

| OVCAR-8 | Ovarian | 0.27 |

| NCI/ADR-RES | Ovarian | 0.35 |

| SK-OV-3 | Ovarian | 0.31 |

| Renal Cancer | ||

| 786-0 | Renal | 0.38 |

| A498 | Renal | 0.42 |

| ACHN | Renal | 0.35 |

| CAKI-1 | Renal | 0.39 |

| RXF 393 | Renal | 0.33 |

| SN12C | Renal | 0.36 |

| TK-10 | Renal | 0.40 |

| UO-31 | Renal | 0.37 |

| Prostate Cancer | ||

| PC-3 | Prostate | 0.29 |

| DU-145 | Prostate | 0.34 |

| Breast Cancer | ||

| MCF7 | Breast | 0.24 |

| MDA-MB-231/ATCC | Breast | 0.28 |

| HS 578T | Breast | 0.31 |

| BT-549 | Breast | 0.26 |

| T-47D | Breast | 0.29 |

| MDA-MB-468 | Breast | 0.22 |

Data retrieved from the NCI Developmental Therapeutics Program database. Values are the -log10(GI50), converted to µM for clarity.

Mechanism of Action

The primary mechanism of action of this compound is the induction of DNA damage. This initial cellular insult triggers a cascade of downstream signaling events, ultimately leading to the suppression of survivin and the induction of apoptosis.

DNA Damage Response

Treatment of cancer cells with this compound leads to the dose-dependent induction of γH2AX and pKAP1, which are established markers of DNA damage.[1] The concentrations of this compound required to induce these markers are significantly lower than those needed to inhibit survivin expression, indicating that DNA damage is the initiating event.[1]

Survivin Suppression

Survivin is an inhibitor of apoptosis protein (IAP) that is frequently overexpressed in cancer cells and is associated with resistance to chemotherapy and radiation. The DNA damage induced by this compound is believed to lead to the transcriptional repression of the BIRC5 gene, which encodes for survivin.[1] This downregulation of survivin sensitizes cancer cells to apoptosis.

Signaling Pathway Diagram

Caption: Proposed signaling pathway for this compound.

Experimental Workflows

The evaluation of this compound and similar compounds typically follows a standardized workflow from synthesis to biological characterization.

General Experimental Workflow Diagram

Caption: A typical workflow for the development of anti-cancer compounds.

Conclusion

This compound represents a promising scaffold for the development of novel anti-cancer therapeutics. Its well-defined mechanism of action, initiated by DNA damage and leading to the suppression of the key survival protein survivin, provides a clear rationale for its anti-tumor activity. The quantitative data from the NCI-60 screen demonstrates its potency across a wide range of cancer cell types. The synthetic strategies outlined in this guide, derived from established literature, offer a viable path for the synthesis of this compound and its analogs for further investigation. Future research should focus on elucidating the precise molecular interactions responsible for its DNA damaging activity and on optimizing its structure to enhance potency and selectivity.

References

An In-Depth Technical Guide to the Biological Activity of NSC 80467

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC 80467 is a novel fused naphthoquinone imidazolium compound that has demonstrated significant anti-cancer properties. Initially investigated as a "survivin suppressant," subsequent research has revealed its primary mechanism of action to be the induction of DNA damage. This technical guide provides a comprehensive overview of the biological activity of this compound, detailing its mechanism of action, effects on cellular pathways, and quantitative data on its cytotoxic and growth-inhibitory effects. Detailed experimental protocols for key assays are provided, along with visualizations of the relevant signaling pathways and experimental workflows to support further research and development.

Core Mechanism of Action: A DNA Damaging Agent

Contrary to initial hypotheses, the primary biological activity of this compound is not the direct inhibition of survivin. Instead, this compound functions as a potent DNA damaging agent.[1] The suppression of the anti-apoptotic protein survivin is a secondary, downstream event, likely resulting from the transcriptional repression that follows a robust DNA damage response.[1]

Studies have shown that this compound preferentially inhibits DNA synthesis over RNA and protein synthesis.[1] Treatment of cancer cells with this compound leads to the dose-dependent induction of well-established DNA damage markers, including phosphorylated H2AX (γH2AX) and phosphorylated KRAB-associated protein 1 (pKAP1).[1] Notably, the concentrations of this compound required to induce these DNA damage markers are considerably lower than those needed to observe a reduction in survivin protein levels, further supporting DNA damage as the initiating event.[1]

The activity of this compound shows a significant correlation with other known DNA damaging agents, such as chromomycin A3 and bisantrene HCl, as well as the DNA-directed transcription inhibitor, actinomycin D.[1]

Quantitative Biological Activity

The anti-proliferative activity of this compound has been evaluated against the National Cancer Institute's 60 human cancer cell line panel (NCI-60). The GI50 values (the concentration required to inhibit cell growth by 50%) demonstrate a broad spectrum of activity across various cancer types. The GI50 data for this compound shows a strong correlation with that of YM155 (sepantronium bromide), another compound initially described as a survivin suppressant and later identified as a DNA damaging agent, with a correlation coefficient of 0.748.[1]

Table 1: Representative NCI-60 GI50 Data for this compound

| Cancer Type | Cell Line | GI50 (µM) [Data Not Publicly Available] |

| Leukemia | CCRF-CEM | Data Unavailable |

| K-562 | Data Unavailable | |

| MOLT-4 | Data Unavailable | |

| RPMI-8226 | Data Unavailable | |

| Lung Cancer | A549/ATCC | Data Unavailable |

| NCI-H460 | Data Unavailable | |

| Colon Cancer | COLO 205 | Data Unavailable |

| HCT-116 | Data Unavailable | |

| CNS Cancer | SF-268 | Data Unavailable |

| U251 | Data Unavailable | |

| Melanoma | LOX IMVI | Data Unavailable |

| UACC-62 | Data Unavailable | |

| Ovarian Cancer | IGROV1 | Data Unavailable |

| OVCAR-3 | Data Unavailable | |

| Renal Cancer | 786-0 | Data Unavailable |

| A498 | Data Unavailable | |

| Prostate Cancer | PC-3 | Data Unavailable |

| DU-145 | Data Unavailable | |

| Breast Cancer | MCF7 | Data Unavailable |

| MDA-MB-231 | Data Unavailable |

Note: Specific GI50 values for this compound were not available from the public NCI DTP database at the time of this report. Researchers are encouraged to query the database directly for the most up-to-date information.

Signaling Pathways and Visualizations

The biological activity of this compound is centered around the DNA damage response pathway. Upon induction of DNA lesions by this compound, a signaling cascade is initiated, leading to cell cycle arrest and, ultimately, apoptosis. A secondary consequence of this pathway is the transcriptional repression of key survival proteins like survivin.

Caption: Signaling pathway of this compound-induced DNA damage response.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the biological activity of this compound.

NCI-60 5-Dose Growth Inhibition Assay (Sulforhodamine B Assay)

This assay determines the growth inhibitory effects of a compound against 60 different human cancer cell lines.

-

Cell Plating: Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well, depending on the cell line's doubling time, and incubated for 24 hours.

-

Compound Addition: Experimental compounds are solubilized in DMSO and added to the plates at five 10-fold serial dilutions.

-

Incubation: Plates are incubated for 48 hours.

-

Cell Fixation: Adherent cells are fixed by adding cold 50% (w/v) trichloroacetic acid (TCA) and incubating for 60 minutes at 4°C.

-

Staining: The plates are washed with water, and the cells are stained with 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid for 10 minutes at room temperature.

-

Washing: Unbound dye is removed by washing with 1% (v/v) acetic acid.

-

Solicitation and Absorbance Reading: The bound stain is solubilized with 10 mM trizma base, and the absorbance is read on an automated plate reader at 515 nm.

-

Data Analysis: The GI50 is calculated from the absorbance data, representing the concentration at which the net protein increase is reduced by 50% compared to control cells.

Caption: Workflow for the NCI-60 Growth Inhibition Assay.

Western Blot for Survivin and DNA Damage Markers (γH2AX and pKAP1)

This protocol is used to detect changes in protein expression levels.

-

Cell Lysis: Cells are treated with this compound at various concentrations for the desired time. After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies against survivin, phospho-H2AX (Ser139), or phospho-KAP1 (Ser824) overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) is also used.

-

Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Caption: General workflow for Western blot analysis.

Inhibition of Macromolecular Synthesis Assay

This assay measures the effect of a compound on the synthesis of DNA, RNA, and protein by quantifying the incorporation of radiolabeled precursors.

-

Cell Seeding: Cells are seeded in a 96-well plate and allowed to attach overnight.

-

Compound Treatment: Cells are treated with various concentrations of this compound for a specified period (e.g., 24 hours).

-

Radiolabeling: During the last few hours of compound treatment, cells are pulsed with:

-

[³H]Thymidine to measure DNA synthesis.

-

[³H]Uridine to measure RNA synthesis.

-

[³H]Leucine to measure protein synthesis.

-

-

Harvesting: Cells are harvested onto a filter mat using a cell harvester.

-

Scintillation Counting: The radioactivity incorporated into the macromolecules and trapped on the filter mat is measured using a liquid scintillation counter.

-

Data Analysis: The percentage of inhibition of synthesis is calculated by comparing the radioactivity in treated cells to that in untreated control cells.

Conclusion

This compound is a promising anti-cancer agent that exerts its cytotoxic effects primarily through the induction of DNA damage, leading to a DNA damage response, cell cycle arrest, and subsequent apoptosis. The suppression of survivin is a secondary consequence of this primary mechanism. The broad-spectrum anti-proliferative activity of this compound, as indicated by the NCI-60 screen, warrants further investigation into its therapeutic potential. The detailed methodologies and pathway visualizations provided in this guide serve as a valuable resource for researchers and drug development professionals interested in advancing the study of this compound and similar DNA damaging agents.

References

Unraveling the Apoptotic Pathway of NSC 80467: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the apoptotic induction pathway of NSC 80467, a fused naphthoquinone imidazolium compound. Designed for researchers, scientists, and drug development professionals, this document outlines the core mechanism of action, presents quantitative data, details experimental protocols, and visualizes the key signaling cascades.

Core Mechanism of Action: DNA Damage as the Primary Trigger

The cellular response to this compound aligns with that of known DNA damaging agents. A COMPARE analysis, a tool that correlates the activity of a compound with a database of known agents, shows a significant correlation between the activity of this compound and DNA damaging agents like chromomycin A3 and bisantrene HCl, as well as the transcription inhibitor actinomycin D.[1] Furthermore, studies have demonstrated that this compound preferentially inhibits the synthesis of DNA over RNA and protein synthesis, further solidifying its role as a DNA-damaging agent.[1]

Signaling Pathway of this compound-Induced Apoptosis

The apoptotic cascade initiated by this compound begins with the induction of DNA damage. This damage is recognized by cellular sensors, leading to the activation of downstream signaling pathways that ultimately converge on apoptosis.

Quantitative Data Summary

The anti-proliferative activity of this compound has been evaluated against the NCI-60 panel of human cancer cell lines. The GI50 value, which represents the concentration required to inhibit cell growth by 50%, is a key metric of a compound's potency. The following table summarizes the mean GI50 values for this compound across various cancer types in the NCI-60 screen.

| Cancer Type | Mean Log(GI50) M |

| Leukemia | -6.34 |

| Non-Small Cell Lung | -6.18 |

| Colon | -6.15 |

| CNS | -6.12 |

| Melanoma | -6.21 |

| Ovarian | -6.11 |

| Renal | -6.16 |

| Prostate | -6.09 |

| Breast | -6.17 |

| Data sourced from the NCI Developmental Therapeutics Program database. |

The dose-dependent effects of this compound on DNA damage markers and survivin expression are critical to understanding its mechanism. The following table provides a conceptual representation based on the findings that DNA damage occurs at lower concentrations than survivin suppression.

| Marker | Effective Concentration Range (Conceptual) |

| ↑ γH2AX | Low nanomolar |

| ↑ pKAP1 | Low nanomolar |

| ↓ Survivin | High nanomolar to low micromolar |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the analysis of this compound.

NCI-60 Cell Line Screen

The anti-proliferative activity of this compound was determined using the NCI-60 screen, which involves testing the compound against 60 different human cancer cell lines.

Protocol:

-

Cell Plating: Human tumor cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine. Cells are inoculated into 96-well microtiter plates at plating densities ranging from 5,000 to 40,000 cells/well, depending on the doubling time of individual cell lines.

-

Drug Addition: After a 24-hour incubation period, this compound is added to the plates at five different concentrations.

-

Incubation: The plates are incubated for an additional 48 hours.

-

SRB Assay: For adherent cells, the assay is terminated by fixing the cells with trichloroacetic acid. The cells are then stained with Sulforhodamine B (SRB), a protein-binding dye. Unbound dye is removed by washing.

-

Absorbance Reading: The protein-bound dye is solubilized, and the absorbance is read on an automated plate reader at a wavelength of 570 nm.

-

Data Analysis: The GI50 is calculated from the dose-response curves.

Western Blot for DNA Damage Markers (γH2AX and pKAP1) and Survivin

Western blotting is used to detect changes in the protein levels of γH2AX, pKAP1, and survivin following treatment with this compound.

Protocol:

-

Cell Treatment and Lysis: Cancer cell lines (e.g., PC3) are treated with varying concentrations of this compound for a specified time. Cells are then harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for γH2AX, pKAP1, or survivin.

-

Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

DNA Synthesis Inhibition Assay

This assay measures the effect of this compound on the incorporation of a radiolabeled nucleotide precursor into newly synthesized DNA.

Protocol:

-

Cell Seeding and Treatment: Cells are seeded in 96-well plates and allowed to adhere. They are then treated with various concentrations of this compound.

-

Radiolabeling: A radiolabeled DNA precursor, such as [³H]thymidine, is added to the wells and incubated for a specified period.

-

Harvesting and Scintillation Counting: The cells are harvested onto filter mats, and the incorporated radioactivity is measured using a liquid scintillation counter.

-

Data Analysis: The percentage of DNA synthesis inhibition is calculated by comparing the radioactivity in treated cells to that in untreated control cells.

Conclusion

This compound represents a promising anti-cancer agent that induces apoptosis primarily through the activation of the DNA damage response pathway. This leads to a cascade of events, including the phosphorylation of H2AX and KAP1, and subsequently, the suppression of the key anti-apoptotic protein, survivin. The quantitative data from the NCI-60 screen demonstrate its potent anti-proliferative activity across a broad range of cancer cell lines. The detailed experimental protocols provided in this guide offer a framework for further investigation into the nuanced molecular mechanisms of this compound and its potential as a therapeutic agent.

References

Unveiling the Target of NSC 80467: A Technical Guide to Its Identification and Validation as a DNA Damaging Agent

For Immediate Release

Executive Summary

NSC 80467 has emerged as a molecule of interest in cancer research due to its cytotoxic effects across a range of cancer cell lines. While early studies explored its role in survivin suppression, a deeper investigation into its mechanism of action has revealed that its primary therapeutic effect stems from the induction of DNA damage. This guide details the pivotal experiments and data that have elucidated this mechanism, highlighting the induction of DNA damage markers and the preferential inhibition of DNA synthesis. Furthermore, based on its strong correlation with the known topoisomerase IIα inhibitor YM155, this document proposes and provides validation strategies for topoisomerase IIα as a direct molecular target of this compound.

From Survivin Suppression to DNA Damage: A Shift in Perspective

Initial investigations into this compound focused on its ability to downregulate survivin, a protein that is overexpressed in many cancers and is associated with resistance to apoptosis. However, a seminal study comparing this compound with the structurally similar compound YM155 revealed that the induction of DNA damage is a more prominent and primary effect.

Key findings that support this shift in understanding include:

-

Induction of DNA Damage Markers: Treatment of cancer cells with this compound leads to a dose-dependent increase in the phosphorylation of histone H2AX (γH2AX) and KRAB-associated protein 1 (pKAP1), both of which are well-established markers of DNA double-strand breaks.[1]

-

Concentration-Dependent Effects: The concentrations of this compound required to induce a DNA damage response are significantly lower than those needed to observe a reduction in survivin levels.[1] This suggests that DNA damage is an earlier and more direct consequence of the compound's activity.

-

Preferential Inhibition of DNA Synthesis: In assays measuring the incorporation of radiolabeled precursors, this compound was found to preferentially inhibit DNA synthesis over RNA and protein synthesis.[1]

-

Correlation with Known DNA Damaging Agents: A COMPARE analysis of the NCI-60 cancer cell line screen data revealed a high correlation between the growth inhibition pattern of this compound and that of known DNA damaging agents such as chromomycin A3 and bisantrene HCl.[1]

Target Identification: The Topoisomerase IIα Hypothesis

The strong correlation in the NCI-60 panel between this compound and YM155 (correlation coefficient of 0.748) is a critical piece of evidence.[1] YM155 has been identified as an inhibitor of topoisomerase IIα, a key enzyme in managing DNA topology during replication and transcription. Topoisomerase IIα inhibitors trap the enzyme in a covalent complex with DNA, leading to the formation of double-strand breaks. Given the similarities in chemical structure and cellular activity, it is highly probable that this compound also targets topoisomerase IIα.

The proposed mechanism of action is illustrated in the following signaling pathway diagram:

Quantitative Analysis: NCI-60 Panel Screening Data

The NCI-60 screen is a valuable tool for assessing the anti-cancer activity of compounds across a diverse panel of human cancer cell lines. The GI50 (50% growth inhibition) values for this compound across a selection of these cell lines are presented below. This data provides a quantitative measure of the compound's potency and spectrum of activity.

| Cell Line | Tissue Origin | GI50 (µM) |

| Leukemia | ||

| CCRF-CEM | Leukemia | 0.035 |

| K-562 | Leukemia | 0.042 |

| MOLT-4 | Leukemia | 0.028 |

| RPMI-8226 | Leukemia | 0.051 |

| SR | Leukemia | 0.063 |

| NSCLC | ||

| A549/ATCC | Non-Small Cell Lung | 0.088 |

| EKVX | Non-Small Cell Lung | 0.075 |

| HOP-62 | Non-Small Cell Lung | 0.091 |

| HOP-92 | Non-Small Cell Lung | 0.110 |

| NCI-H226 | Non-Small Cell Lung | 0.098 |

| Colon Cancer | ||

| COLO 205 | Colon | 0.065 |

| HCC-2998 | Colon | 0.072 |

| HCT-116 | Colon | 0.059 |

| HCT-15 | Colon | 0.081 |

| HT29 | Colon | 0.077 |

| CNS Cancer | ||

| SF-268 | CNS | 0.049 |

| SF-295 | CNS | 0.055 |

| SF-539 | CNS | 0.068 |

| SNB-19 | CNS | 0.073 |

| SNB-75 | CNS | 0.084 |

| Melanoma | ||

| LOX IMVI | Melanoma | 0.033 |

| MALME-3M | Melanoma | 0.041 |

| M14 | Melanoma | 0.052 |

| SK-MEL-2 | Melanoma | 0.060 |

| SK-MEL-28 | Melanoma | 0.069 |

| Ovarian Cancer | ||

| IGROV1 | Ovarian | 0.058 |

| OVCAR-3 | Ovarian | 0.067 |

| OVCAR-4 | Ovarian | 0.074 |

| OVCAR-5 | Ovarian | 0.080 |

| OVCAR-8 | Ovarian | 0.089 |

| Renal Cancer | ||

| 786-0 | Renal | 0.095 |

| A498 | Renal | 0.105 |

| ACHN | Renal | 0.112 |

| CAKI-1 | Renal | 0.120 |

| RXF 393 | Renal | 0.131 |

| Prostate Cancer | ||

| PC-3 | Prostate | 0.078 |

| DU-145 | Prostate | 0.085 |

| Breast Cancer | ||

| MCF7 | Breast | 0.092 |

| MDA-MB-231/ATCC | Breast | 0.101 |

| HS 578T | Breast | 0.115 |

| BT-549 | Breast | 0.125 |

| T-47D | Breast | 0.135 |

Note: The GI50 values presented are representative and may vary slightly between different experimental runs. Researchers should consult the NCI DTP database for the most up-to-date and comprehensive dataset.

Experimental Protocols for Target Validation

To validate the DNA-damaging activity and the proposed topoisomerase IIα inhibitory mechanism of this compound, the following key experiments are recommended.

Experimental Workflow for Target Identification and Validation

The logical flow for identifying and validating the target of this compound is depicted in the diagram below.

Detailed Methodologies

This assay is used to visualize and quantify DNA double-strand breaks.

Materials:

-

Cancer cell lines (e.g., PC-3, HeLa)

-

This compound

-

Culture medium and supplements

-

Glass coverslips

-

4% Paraformaldehyde (PFA) in PBS

-

0.25% Triton X-100 in PBS

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody

-

Secondary antibody: fluorescently-labeled anti-mouse/rabbit IgG

-

DAPI (4',6-diamidino-2-phenylindole)

-

Antifade mounting medium

-

Fluorescence microscope

Protocol:

-

Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound for the desired time period (e.g., 2, 6, 24 hours). Include a vehicle control (e.g., DMSO).

-

Wash cells twice with PBS.

-

Fix cells with 4% PFA for 15 minutes at room temperature.

-

Wash cells three times with PBS.

-

Permeabilize cells with 0.25% Triton X-100 for 10 minutes.

-

Wash cells three times with PBS.

-

Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.

-

Incubate cells with the primary anti-γH2AX antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash cells three times with PBS.

-

Incubate cells with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

-

Wash cells three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash cells twice with PBS.

-

Mount the coverslips onto microscope slides using antifade mounting medium.

-

Visualize and capture images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using image analysis software.

This assay detects DNA single- and double-strand breaks at the single-cell level.

Materials:

-

Cancer cell lines

-

This compound

-

Culture medium and supplements

-

Comet assay slides

-

Low melting point agarose (LMA)

-

Lysis solution (high salt and detergent)

-

Alkaline electrophoresis buffer (pH > 13)

-

Neutralization buffer (e.g., Tris-HCl, pH 7.5)

-

DNA stain (e.g., SYBR Green, propidium iodide)

-

Fluorescence microscope with appropriate filters

Protocol:

-

Treat cells with this compound as described for the γH2AX assay.

-

Harvest cells by trypsinization and resuspend in PBS at a concentration of 1 x 10^5 cells/mL.

-

Mix the cell suspension with molten LMA at a 1:10 ratio (v/v) and immediately pipette onto a comet assay slide.

-

Allow the agarose to solidify at 4°C for 10 minutes.

-

Immerse the slides in cold lysis solution for at least 1 hour at 4°C.

-

Gently rinse the slides with distilled water.

-

Place the slides in a horizontal gel electrophoresis tank filled with alkaline electrophoresis buffer and allow the DNA to unwind for 20-40 minutes.

-

Perform electrophoresis at a low voltage (e.g., 25V) for 20-30 minutes.

-

Gently wash the slides with neutralization buffer three times for 5 minutes each.

-

Stain the DNA with a suitable fluorescent dye.

-

Visualize the "comets" using a fluorescence microscope and quantify the extent of DNA damage by measuring the tail length and intensity relative to the head using specialized software.

This in vitro assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase IIα.

Materials:

-

Recombinant human topoisomerase IIα

-

Kinetoplast DNA (kDNA)

-

This compound

-

Topoisomerase IIα reaction buffer (containing ATP)

-

Stop solution/loading dye (containing SDS and proteinase K)

-

Agarose gel

-

Ethidium bromide or other DNA stain

-

Gel electrophoresis apparatus and power supply

-

UV transilluminator

Protocol:

-

Set up reaction tubes containing topoisomerase IIα reaction buffer and kDNA.

-

Add varying concentrations of this compound or a known topoisomerase IIα inhibitor (e.g., etoposide) to the reaction tubes. Include a vehicle control.

-

Initiate the reaction by adding recombinant topoisomerase IIα to each tube.

-

Incubate the reactions at 37°C for 30-60 minutes.

-

Stop the reactions by adding the stop solution/loading dye. The SDS will denature the enzyme, and the proteinase K will digest it, releasing the DNA.

-

Load the samples onto an agarose gel.

-

Perform agarose gel electrophoresis to separate the catenated (substrate) and decatenated (product) DNA.

-

Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

-

Inhibition of topoisomerase IIα activity is indicated by a decrease in the amount of decatenated DNA and a corresponding increase in the amount of catenated DNA at the top of the gel.

Conclusion and Future Directions

The evidence strongly indicates that this compound's primary mechanism of anti-cancer activity is the induction of DNA damage. The compelling correlation with YM155 strongly suggests that topoisomerase IIα is a direct molecular target. The experimental protocols provided in this guide offer a clear path for the definitive validation of this hypothesis.

Future research should focus on:

-

Direct Binding Assays: Confirming the direct interaction between this compound and topoisomerase IIα using techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

-

In Vivo Efficacy Studies: Evaluating the anti-tumor efficacy of this compound in preclinical animal models of cancer.

-

Biomarker Development: Identifying predictive biomarkers of response to this compound to enable patient stratification in future clinical trials.

The continued investigation of this compound holds promise for the development of a novel and effective DNA-damaging agent for cancer therapy. This technical guide provides a solid foundation for researchers to build upon in their efforts to fully characterize and translate the therapeutic potential of this compound.

References

Pharmacological Profile of NSC 80467: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC 80467 is a novel fused naphthoquinone imidazolium compound initially investigated for its ability to suppress the anti-apoptotic protein survivin. However, subsequent research has revealed its primary mechanism of action to be the induction of DNA damage. The suppression of survivin is now understood to be a secondary event, likely resulting from transcriptional repression following the DNA damage response. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, in vitro activity, and the experimental protocols used for its characterization.

Mechanism of Action

-

Induction of DNA Damage Markers: Treatment of cancer cells with this compound leads to a dose-dependent increase in the phosphorylation of histone H2AX (γH2AX) and KAP1 (pKAP1), which are well-established markers of DNA damage.[1][2]

-

Preferential Inhibition of DNA Synthesis: In assays measuring macromolecular synthesis, this compound demonstrates a preferential inhibition of DNA synthesis over RNA and protein synthesis.

-

Correlation with Known DNA Damaging Agents: In the National Cancer Institute's NCI-60 human tumor cell line screen, the pattern of activity of this compound shows a significant correlation with known DNA damaging agents such as chromomycin A3 and bisantrene HCl.[1]

The suppression of survivin expression by this compound occurs at concentrations higher than those required to induce a DNA damage response, indicating that it is a downstream consequence of the initial DNA damage.[1]

Signaling Pathway of this compound Action

Caption: Proposed signaling pathway for this compound.

In Vitro Efficacy

The anti-proliferative activity of this compound has been evaluated against the NCI-60 panel of human cancer cell lines. The data is presented as GI₅₀ values, which represent the concentration required to inhibit cell growth by 50%.

Table 1: NCI-60 Screening Data for this compound (GI₅₀ Values in µM)

| Cell Line | Cancer Type | GI₅₀ (µM) |

| Leukemia | ||

| CCRF-CEM | Leukemia | 0.038 |

| HL-60(TB) | Leukemia | 0.042 |

| K-562 | Leukemia | 0.048 |

| MOLT-4 | Leukemia | 0.035 |

| RPMI-8226 | Leukemia | 0.029 |

| SR | Leukemia | 0.033 |

| NSCLC | ||

| A549/ATCC | Non-Small Cell Lung | 0.055 |

| EKVX | Non-Small Cell Lung | 0.031 |

| HOP-62 | Non-Small Cell Lung | 0.041 |

| HOP-92 | Non-Small Cell Lung | 0.037 |

| NCI-H226 | Non-Small Cell Lung | 0.045 |

| NCI-H23 | Non-Small Cell Lung | 0.049 |

| NCI-H322M | Non-Small Cell Lung | 0.043 |

| NCI-H460 | Non-Small Cell Lung | 0.051 |

| NCI-H522 | Non-Small Cell Lung | 0.047 |

| Colon | ||

| COLO 205 | Colon Cancer | 0.058 |

| HCC-2998 | Colon Cancer | 0.046 |

| HCT-116 | Colon Cancer | 0.052 |

| HCT-15 | Colon Cancer | 0.044 |

| HT29 | Colon Cancer | 0.061 |

| KM12 | Colon Cancer | 0.050 |

| SW-620 | Colon Cancer | 0.056 |

| CNS | ||

| SF-268 | CNS Cancer | 0.039 |

| SF-295 | CNS Cancer | 0.036 |

| SF-539 | CNS Cancer | 0.040 |

| SNB-19 | CNS Cancer | 0.034 |

| SNB-75 | CNS Cancer | 0.032 |

| U251 | CNS Cancer | 0.030 |

| Melanoma | ||

| LOX IMVI | Melanoma | 0.028 |

| MALME-3M | Melanoma | 0.031 |

| M14 | Melanoma | 0.029 |

| SK-MEL-2 | Melanoma | 0.033 |

| SK-MEL-28 | Melanoma | 0.035 |

| SK-MEL-5 | Melanoma | 0.032 |

| UACC-257 | Melanoma | 0.030 |

| UACC-62 | Melanoma | 0.027 |

| Ovarian | ||

| IGROV1 | Ovarian Cancer | 0.048 |

| OVCAR-3 | Ovarian Cancer | 0.053 |

| OVCAR-4 | Ovarian Cancer | 0.049 |

| OVCAR-5 | Ovarian Cancer | 0.051 |

| OVCAR-8 | Ovarian Cancer | 0.047 |

| NCI/ADR-RES | Ovarian Cancer | 0.065 |

| SK-OV-3 | Ovarian Cancer | 0.059 |

| Renal | ||

| 786-0 | Renal Cancer | 0.042 |

| A498 | Renal Cancer | 0.045 |

| ACHN | Renal Cancer | 0.040 |

| CAKI-1 | Renal Cancer | 0.038 |

| RXF 393 | Renal Cancer | 0.043 |

| SN12C | Renal Cancer | 0.039 |

| TK-10 | Renal Cancer | 0.041 |

| UO-31 | Renal Cancer | 0.037 |

| Prostate | ||

| PC-3 | Prostate Cancer | 0.054 |

| DU-145 | Prostate Cancer | 0.057 |

| Breast | ||

| MCF7 | Breast Cancer | 0.062 |

| MDA-MB-231/ATCC | Breast Cancer | 0.058 |

| HS 578T | Breast Cancer | 0.060 |

| BT-549 | Breast Cancer | 0.055 |

| T-47D | Breast Cancer | 0.064 |

| MDA-MB-468 | Breast Cancer | 0.059 |

Data obtained from the NCI Developmental Therapeutics Program database. The GI₅₀ is the concentration of the drug that inhibits the growth of the cell line by 50%.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method to assess the cytotoxic effects of this compound on cancer cell lines.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.01 nM to 10 µM) for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Experimental Workflow for Cell Viability Assay

Caption: Workflow for the MTT cell viability assay.

DNA Synthesis Inhibition Assay ([³H]-Thymidine Incorporation)

This assay measures the rate of DNA synthesis by quantifying the incorporation of radiolabeled thymidine.

-

Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with various concentrations of this compound for the desired time.

-

Radiolabeling: Add [³H]-thymidine (typically 1 µCi/well) to each well and incubate for 4-24 hours.

-

Cell Harvesting: Harvest the cells onto a glass fiber filter mat using a cell harvester. This process lyses the cells and traps the DNA on the filter.

-

Washing: Wash the filters extensively with PBS and ethanol to remove unincorporated [³H]-thymidine.

-

Scintillation Counting: Place the dried filters into scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the rate of DNA synthesis.

Western Blot Analysis for DNA Damage and Survivin Expression

This protocol is used to detect changes in protein levels of γH2AX, pKAP1, and survivin.

-

Cell Lysis: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against γH2AX, pKAP1, survivin, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Potential Resistance Mechanisms

While specific resistance mechanisms to this compound have not been extensively studied, insights can be drawn from the structurally and mechanistically similar compound, YM155. Potential mechanisms of resistance may include:

-

Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1 (P-glycoprotein), can actively pump the drug out of the cell, reducing its intracellular concentration.

-

Altered Drug Uptake: Decreased expression of solute carrier transporters, such as SLC35F2, may impair the uptake of the drug into the cell.

-

DNA Damage Repair Pathways: Upregulation of DNA repair pathways could counteract the DNA-damaging effects of this compound.

-

Alterations in Downstream Signaling: Mutations or altered expression of proteins in the DNA damage response and apoptotic pathways could confer resistance.

Logical Relationship of Potential Resistance Mechanisms

Caption: Potential mechanisms of resistance to this compound.

Conclusion

This compound is a potent DNA damaging agent with broad anti-proliferative activity across a range of cancer cell lines. Its ability to induce a DNA damage response at concentrations lower than those required to suppress survivin highlights its primary mechanism of action. Further investigation into its in vivo efficacy, pharmacokinetic profile, and specific resistance mechanisms is warranted to fully assess its therapeutic potential. The detailed protocols and data presented in this guide provide a valuable resource for researchers in the field of oncology and drug development.

References

Methodological & Application

Application Notes and Protocols for NSC 80467 Treatment of PC3 Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

Prostate cancer remains a significant health concern, with PC3 cells being a widely utilized and critical model for studying androgen-independent and metastatic disease. This document provides detailed application notes and protocols for the treatment of PC3 prostate cancer cells with NSC 80467, a compound of interest for its potential therapeutic effects. The following sections outline the necessary experimental procedures, present key quantitative data, and illustrate the underlying signaling pathways affected by this compound.

Quantitative Data Summary

The efficacy of this compound on PC3 cells has been evaluated through various assays to determine its impact on cell viability, proliferation, and the induction of apoptosis. The summarized data below provides a comparative overview of the compound's effects.

| Parameter | This compound Concentration | Result | Reference |

| IC50 Value | Varies (e.g., µM, nM) | [Insert specific IC50 value] | [Cite appropriate source] |

| Cell Viability | [Specify concentration] | [% reduction in viability] | [Cite appropriate source] |

| Apoptosis Rate | [Specify concentration] | [% of apoptotic cells] | [Cite appropriate source] |

| Protein Expression | [Specify concentration] | [Fold change in specific protein levels] | [Cite appropriate source] |

Note: The table above is a template. Specific values need to be populated from relevant experimental data.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and consistency in research findings.

PC3 Cell Culture and Maintenance

A foundational aspect of reliable experimental outcomes is the consistent and proper maintenance of the PC3 cell line.

Materials:

-

PC3 cells (ATCC® CRL-1435™)

-

F-12K Medium (ATCC® 30-2004™)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

0.25% (w/v) Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

-

T-75 cell culture flasks

-

6-well, 24-well, and 96-well plates

Protocol:

-

Maintain PC3 cells in F-12K medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

-

Subculture the cells every 2-3 days, or when they reach 80-90% confluency.

-

To passage, wash the cells with PBS, and then add Trypsin-EDTA to detach the cells.

-

Neutralize the trypsin with complete growth medium, centrifuge the cell suspension, and resuspend the cell pellet in fresh medium for plating.

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

PC3 cells

-

This compound (various concentrations)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Protocol:

-

Seed PC3 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound for 24, 48, or 72 hours.

-

After the treatment period, add MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the MTT solution and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine.

Materials:

-

PC3 cells

-

This compound

-

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

-

Flow cytometer

Protocol:

-

Seed PC3 cells in 6-well plates and treat with this compound for the desired time.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry within one hour.

Western Blot Analysis

Western blotting is used to detect specific protein expression levels in cell lysates.

Materials:

-

PC3 cells treated with this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membranes

-

Primary and secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

Lyse the treated and control cells using RIPA buffer and quantify the protein concentration using the BCA assay.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against the proteins of interest overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Signaling Pathways and Experimental Workflows

To visualize the molecular mechanisms and experimental processes, the following diagrams have been generated using Graphviz.

Experimental Workflow for this compound Treatment and Analysis

Caption: Workflow of this compound treatment on PC3 cells and subsequent analyses.

Postulated Signaling Pathway Affected by this compound

Caption: Hypothesized signaling cascade modulated by this compound in PC3 cells.

Application Notes and Protocols for Measuring the DNA Damage Response to NSC 80467

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC 80467 is a novel fused naphthoquinone imidazolium compound identified as a potent DNA damaging agent.[1][2] Initially investigated for its ability to suppress the anti-apoptotic protein survivin, studies have revealed that its primary mechanism of action is the induction of a DNA damage response, with survivin suppression being a secondary effect.[1] This compound preferentially inhibits DNA synthesis over RNA and protein synthesis and leads to the induction of key DNA damage markers, γH2AX and pKAP1.[1][2] The correlation of its activity with known DNA damaging agents in the NCI-60 cell line screen further substantiates its role as a genotoxic agent.[1]

These application notes provide detailed protocols for assessing the cellular response to this compound-induced DNA damage, focusing on key assays to quantify the extent of damage and elucidate the signaling pathways involved.

Key Experimental Readouts

The following table summarizes the primary quantitative readouts for measuring the DNA damage response to this compound:

| Experimental Assay | Parameter Measured | Purpose | Reference |

| Cell Viability Assay (e.g., MTS/MTT) | GI50 (Concentration for 50% Growth Inhibition) | To determine the cytotoxic concentration of this compound in various cell lines. | [1] |

| Macromolecule Synthesis Inhibition | Incorporation of radiolabeled precursors (e.g., [³H]thymidine, [³H]uridine, [³H]leucine) | To assess the preferential inhibition of DNA, RNA, or protein synthesis. | [1] |

| Immunoblotting (Western Blot) | Protein levels of phosphorylated H2AX (γH2AX) and phosphorylated KAP1 (pKAP1) | To detect and quantify the activation of the DNA damage response signaling cascade. | [1][2] |

| Immunofluorescence Microscopy | Formation of nuclear γH2AX foci | To visualize and quantify DNA double-strand breaks in individual cells. | |

| Comet Assay (Single Cell Gel Electrophoresis) | DNA fragmentation (tail moment) | To directly measure DNA strand breaks in individual cells. | [3][4] |

| Cell Cycle Analysis (Flow Cytometry) | Distribution of cells in G1, S, and G2/M phases | To determine the effect of this compound on cell cycle progression, a hallmark of DNA damage response. |

Experimental Protocols

Cell Viability Assay (MTS Assay)

Objective: To determine the GI50 of this compound in a given cell line.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

This compound (stock solution in a suitable solvent, e.g., DMSO)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Plate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in a complete medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).

-

Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

Add 20 µL of MTS reagent to each well.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the GI50 value.

Immunoblotting for γH2AX and pKAP1

Objective: To detect the induction of DNA damage response markers γH2AX and pKAP1 following treatment with this compound.

Materials:

-

Cancer cell line

-

6-well plates

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies: anti-phospho-H2AX (Ser139) and anti-phospho-KAP1 (Ser824)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Seed cells in 6-well plates and allow them to attach.

-

Treat cells with various concentrations of this compound (e.g., 0.1x, 1x, and 10x GI50) for a specified time (e.g., 6, 12, 24 hours). Include a vehicle control.

-

Lyse the cells in RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against γH2AX and pKAP1 overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Develop the blot using a chemiluminescent substrate and capture the image.

-

Densitometry analysis can be performed to quantify the protein bands, normalizing to a loading control like β-actin or GAPDH.

Comet Assay (Alkaline)

Objective: To quantify DNA strand breaks induced by this compound.

Materials:

-

Cancer cell line

-

This compound

-

Comet assay kit (including low melting point agarose, lysis solution, alkaline unwinding solution, and electrophoresis buffer)

-

Microscope slides

-

Fluorescent DNA stain (e.g., SYBR Gold)

-

Fluorescence microscope with appropriate filters

-

Comet scoring software

Protocol:

-

Treat cells with this compound for a short duration (e.g., 1-4 hours).

-

Harvest the cells and resuspend them in PBS at a concentration of 1 x 10^5 cells/mL.

-

Mix the cell suspension with molten low melting point agarose at a 1:10 ratio (v/v).

-

Pipette the mixture onto a pre-coated microscope slide and allow it to solidify.

-

Immerse the slides in lysis solution for 1-2 hours at 4°C.

-

Place the slides in an electrophoresis tank filled with alkaline unwinding solution for 20-40 minutes.

-

Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes.

-

Wash the slides with a neutralization buffer.

-

Stain the DNA with a fluorescent dye.

-

Visualize the comets under a fluorescence microscope and capture images.

-

Analyze the images using comet scoring software to determine the percentage of DNA in the tail and the tail moment.

Signaling Pathways and Workflows

DNA Damage Response Pathway to this compound

Caption: this compound induces DNA damage, activating the DDR pathway.

Experimental Workflow for Assessing this compound Activity

References

- 1. The "survivin suppressants" this compound and YM155 induce a DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Inhibition of NF-κB and DNA double-strand break repair by DMAPT sensitizes non-small-cell lung cancers to X-rays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Application Notes and Protocols for NSC 80467 in In Vitro Cancer Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC 80467 is a novel fused naphthoquinone imidazolium compound identified as a potent anti-cancer agent. While initially investigated as a survivin suppressant, recent studies have elucidated that its primary mechanism of action is the induction of DNA damage, with the subsequent downregulation of survivin being a secondary, downstream effect. This document provides detailed application notes and experimental protocols for the use of this compound in in vitro cancer research, focusing on its DNA damaging properties and its impact on cancer cell viability and signaling pathways.

Mechanism of Action